3-benzhydryl-1-(tetrahydro-2H-pyran-4-yl)-1-(2,2,2-trifluoroethyl)urea
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Description
3-benzhydryl-1-(tetrahydro-2H-pyran-4-yl)-1-(2,2,2-trifluoroethyl)urea, also known as TPU-0033, is a novel small molecule that has been synthesized and studied for its potential applications in scientific research. TPU-0033 is a urea derivative that has been shown to have promising effects on biochemical and physiological processes, making it a valuable tool for researchers in various fields.
Scientific Research Applications
ACAT Inhibitors for Cholesterol Management
The research by Tanaka et al. (1998) focuses on the development of N-alkyl-N-(heteroaryl-substituted benzyl)-N'-arylurea derivatives as inhibitors of acyl-CoA:cholesterol O-acyltransferase (ACAT), showing potent in vitro ACAT inhibitory activity and hypocholesterolemic effects in rats. This suggests a potential application in managing cholesterol levels and treating cardiovascular diseases (Tanaka et al., 1998).
Synthesis of Functionalized Heterocycles
Brahmachari and Banerjee (2014) demonstrated an eco-friendly, one-pot synthesis method for diverse, functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocycles using urea as a novel organo-catalyst. This method highlights the chemical's role in synthesizing compounds that could have pharmaceutical relevance (Brahmachari & Banerjee, 2014).
Hydrogel Formation and Material Science
Lloyd and Steed (2011) explored the use of 1-(3-methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea in forming hydrogels with morphology and rheology tunable by the identity of the anion. This research provides insights into developing new materials with specific physical properties for applications in drug delivery and tissue engineering (Lloyd & Steed, 2011).
Anticancer Potential
Research by Gaudreault et al. (1988) on 1-aryl-3-(2-chloroethyl) ureas demonstrated cytotoxicity against human adenocarcinoma cells, suggesting the compound's potential as a framework for developing new anticancer agents (Gaudreault et al., 1988).
Green Chemistry and Catalysis
Xiong et al. (2019) developed a green synthesis route for 2-amino-4H-benzo[b]pyrans and 1,4-dihydropyridines using γ-cyclodextrin in a urea-choline chloride deep eutectic solvent. This research underlines the compound's role in promoting sustainable chemistry and catalysis applications (Xiong et al., 2019).
properties
IUPAC Name |
3-benzhydryl-1-(oxan-4-yl)-1-(2,2,2-trifluoroethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O2/c22-21(23,24)15-26(18-11-13-28-14-12-18)20(27)25-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18-19H,11-15H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMYKJJPJGJVGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC(F)(F)F)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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